
2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one is a complex organic compound with a pyrimidinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-(benzyloxy)benzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the pyrimidinone core. Reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzyl or phenyl rings are replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-benzyl-5-phenylpyrimidin-4(3H)-one
- 2-benzyl-5-(4-methoxyphenyl)pyrimidin-4(3H)-one
- 2-benzyl-5-(4-hydroxyphenyl)pyrimidin-4(3H)-one
Uniqueness
2-benzyl-5-(4-(benzyloxy)phenyl)pyrimidin-4(3H)-one is unique due to the presence of the benzyloxy group on the phenyl ring, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C24H20N2O2 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
2-benzyl-5-(4-phenylmethoxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C24H20N2O2/c27-24-22(16-25-23(26-24)15-18-7-3-1-4-8-18)20-11-13-21(14-12-20)28-17-19-9-5-2-6-10-19/h1-14,16H,15,17H2,(H,25,26,27) |
Clave InChI |
QXTODCNDLCYMRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC=C(C(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
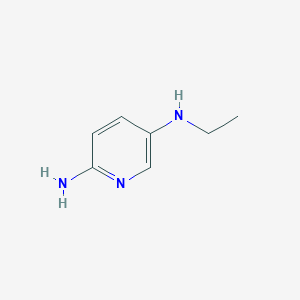
![[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
![6-(furan-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13859579.png)
![2-[benzyl-(3-chloro-2-hydroxy-propyl)amino]-N-(4-benzyloxyphenyl)acetamide](/img/structure/B13859581.png)
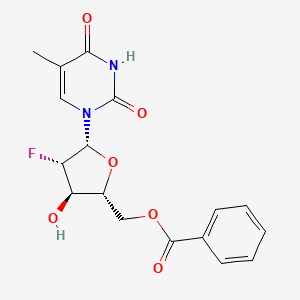

![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
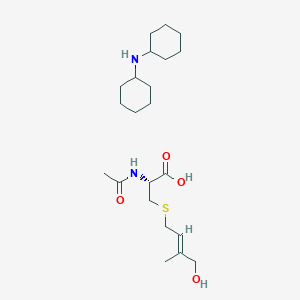
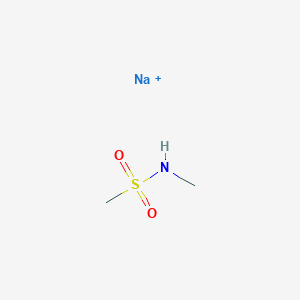
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)
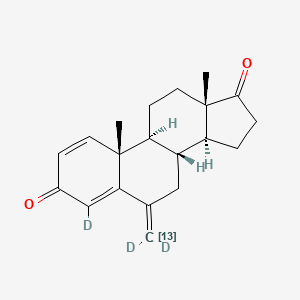
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
